

Application Notes and Protocols: Techniques for Measuring Neurotransmitter Reuptake Inhibition

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1388810

[Get Quote](#)

Abstract: The reuptake of neurotransmitters from the synaptic cleft by plasma membrane transporters is a critical mechanism for terminating neuronal signaling. These transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are primary targets for a vast array of therapeutic agents, from antidepressants to treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.^{[1][2][3][4]} Consequently, the accurate measurement of a compound's ability to inhibit neurotransmitter reuptake is fundamental to neuroscience research and drug development. This guide provides an in-depth exploration of the core methodologies employed to quantify reuptake inhibition, detailing the underlying principles, step-by-step protocols, and data analysis strategies for each.

Introduction: The Central Role of Neurotransmitter Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration and duration of neurotransmitters like serotonin, dopamine, and norepinephrine in the synapse.^{[5][6][7]} They actively transport these signaling molecules back into the presynaptic neuron for recycling, a process known as reuptake.^[6] Reuptake inhibitors are compounds that bind to these transporters and block this function, leading to an increased concentration of neurotransmitter in the synapse and enhanced neurotransmission.^{[4][8]}

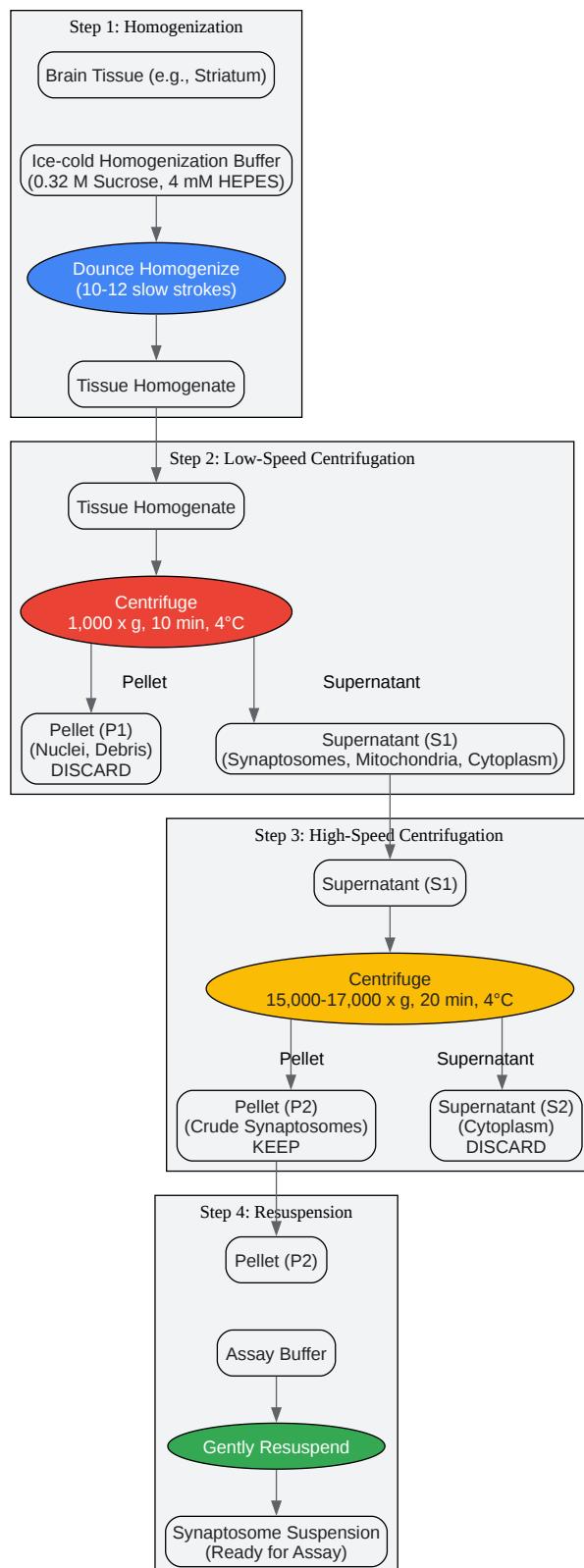
The characterization of a compound's potency and selectivity for these transporters is a key step in drug discovery. This involves determining parameters such as the half-maximal

inhibitory concentration (IC₅₀) and the inhibition constant (K_i). The choice of assay depends on the specific research question, required throughput, and available resources. This document will focus on the two most prevalent and robust methodologies: traditional radioligand-based assays and modern fluorescence-based assays.

Overview of Core Methodologies

The two primary approaches for measuring neurotransmitter reuptake inhibition offer distinct advantages and are suited for different stages of the research and development pipeline.

Technique	Principle	Primary Output	Throughput	Key Advantages	Limitations
Radioligand Uptake Assay	Measures the functional inhibition of transporting a radiolabeled neurotransmitter (e.g., ^{[3]H} Dopamine) into cells or synaptosomes.	IC ₅₀ , V _{max} , Km	Low to Medium	Gold standard for activity; uses native neurotransmitter substrates. ^[9] ^[10] ^[11]	Requires handling of radioactive materials; labor-intensive; endpoint measurement s. ^[11] ^[12]
Fluorescence-Based Assay	Measures the uptake of a fluorescent substrate that mimics a neurotransmitter into cells expressing the transporter of interest. ^[13] ^[14] ^[15]	IC ₅₀ , Ki	High to Ultra-High	Non-radioactive; amenable to HTS; allows for real-time kinetic measurement s. ^[12] ^[14] ^[15]	Uses a surrogate substrate, which may not perfectly mimic endogenous ligand interactions.


Key Biological Preparation: Synaptosomes

For many functional uptake assays, particularly when studying brain-specific transport mechanisms, isolated nerve terminals known as synaptosomes are the preferred biological material.^[16] A synaptosome is a resealed presynaptic terminal that contains all the necessary machinery for neurotransmitter uptake, storage, and release, including transporters, vesicles, and mitochondria.^{[16][17]} Their use provides a physiologically relevant *ex vivo* model.^{[8][18][19]}

Protocol 1: Preparation of Crude Synaptosomes from Rodent Brain

This protocol describes a standard method for isolating a crude synaptosomal fraction (P2) from mouse or rat brain tissue using differential centrifugation.^{[9][18][20][21]}

Causality Behind the Method: The protocol leverages differences in the size and density of subcellular components. Low-speed centrifugation pellets large debris and nuclei (P1), while subsequent high-speed centrifugation of the supernatant (S1) pellets smaller organelles, including synaptosomes and mitochondria, into the crude synaptosomal fraction (P2).^{[9][20]}

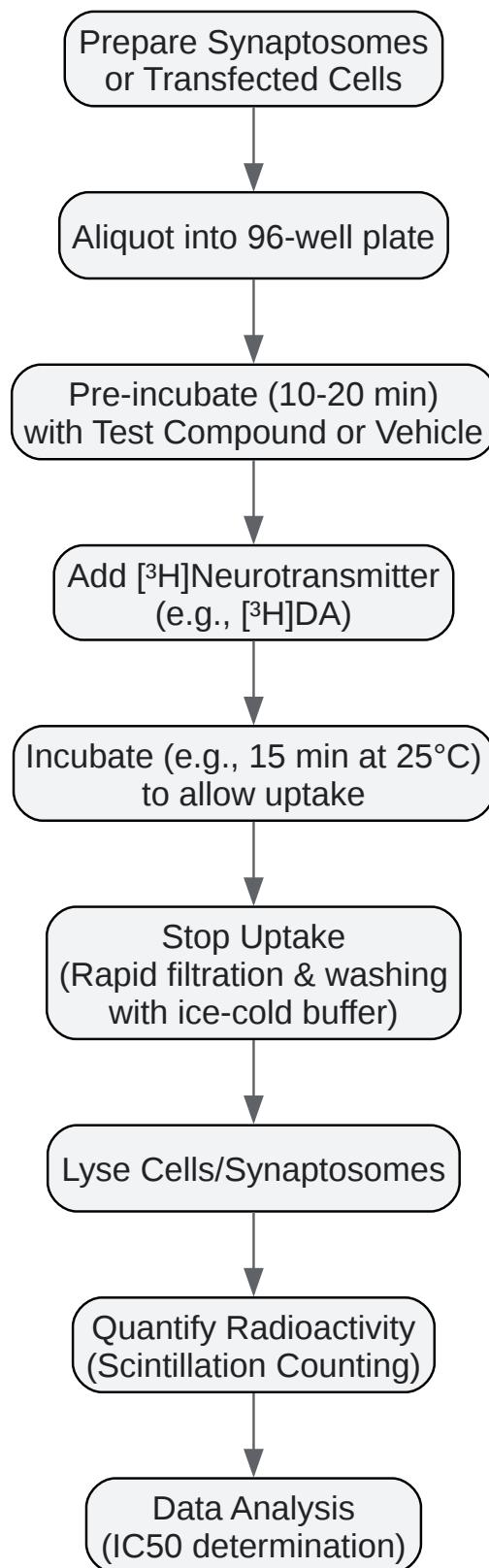
[Click to download full resolution via product page](#)

Caption: Workflow for preparing crude synaptosomes via differential centrifugation.

Materials:

- Brain tissue (e.g., striatum for DAT, cortex for SERT/NET)
- Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C.[\[9\]](#)
- Glass-Teflon Dounce homogenizer
- Refrigerated centrifuge

Procedure:


- Dissect the brain region of interest on ice as quickly as possible.[\[20\]](#)
- Weigh the tissue and add it to 10 volumes of ice-cold Homogenization Buffer (e.g., 10 mL for 1g of tissue).[\[22\]](#)
- Homogenize the tissue with 10-12 slow, gentle strokes of the pestle at ~800 rpm to minimize synaptosome rupture.[\[9\]](#)
- Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C.[\[20\]](#)
- Carefully collect the supernatant (S1) and transfer it to a new tube. Discard the pellet (P1).
- Centrifuge the S1 fraction at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[\[9\]](#)
- Discard the supernatant (S2) and resuspend the pellet (P2) in a desired volume of ice-cold assay buffer.
- Determine the protein concentration using a standard method (e.g., BCA protein assay). The suspension is now ready for use in uptake assays.

Self-Validation: The quality of the preparation can be assessed by Western blot for synaptic markers (e.g., Synaptophysin) to confirm enrichment. Functionality is confirmed by demonstrating robust, temperature-dependent, and inhibitor-sensitive uptake of the relevant radiolabeled or fluorescent substrate.

Method 1: Radioligand Uptake Assays

This functional assay directly measures the ability of a transporter to internalize its specific neurotransmitter substrate. Inhibition is quantified by measuring the reduction in radiolabeled substrate accumulation in the presence of a test compound.[\[10\]](#)[\[11\]](#)

Principle: Synaptosomes or cells expressing a specific transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT).[\[7\]](#) The transporter internalizes the radioligand. The reaction is stopped, and unbound radioligand is washed away. The amount of radioactivity trapped inside the synaptosomes/cells is then quantified using a scintillation counter, which is directly proportional to transporter activity.

[Click to download full resolution via product page](#)

Caption: General workflow for a radioligand neurotransmitter uptake assay.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay in Striatal Synaptosomes

This protocol is designed to determine the IC₅₀ value of a test compound for the dopamine transporter (DAT).[\[9\]](#)

Materials:

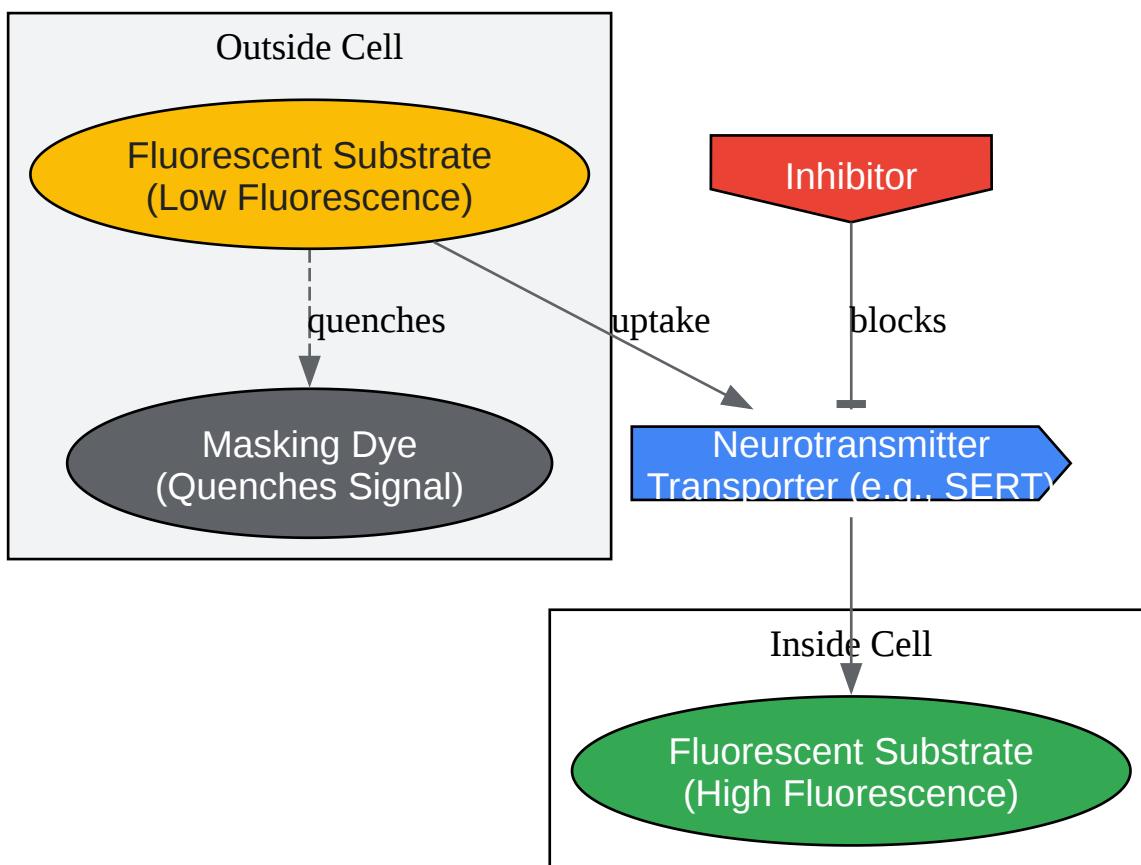
- Crude striatal synaptosome preparation (from Protocol 1)
- Assay Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.[\[9\]](#)
- [³H]Dopamine (Radioligand)
- Test compound stock solutions (serial dilutions)
- Non-specific uptake control: A high concentration of a known potent DAT inhibitor (e.g., 10 μM GBR 12909 or 500 μM cocaine).[\[2\]](#)[\[9\]](#)
- 96-well plates, cell harvester, glass fiber filters
- Scintillation fluid and scintillation counter

Procedure:

- Preparation: Dilute the synaptosome preparation in ice-cold Assay Buffer to a final concentration of ~10-20 μg of protein per well. Keep on ice.
- Assay Setup (in a 96-well plate, in triplicate):
 - Total Uptake: Add 50 μL of Assay Buffer.
 - Non-specific Uptake: Add 50 μL of the non-specific uptake control (e.g., 10 μM GBR 12909).
 - Test Compound: Add 50 μL of the test compound at various concentrations.

- Pre-incubation: Add 100 μ L of the diluted synaptosome suspension to each well. Pre-incubate the plate for 10-20 minutes at 25°C. The inclusion of inhibitors like desipramine (to block NET) and pargyline (an MAO inhibitor) can increase the specificity for DAT.[\[9\]](#)
- Initiate Uptake: Add 50 μ L of [³H]Dopamine to all wells for a final concentration near its Km value (e.g., 10-20 nM).
- Incubation: Incubate for 15 minutes at 25°C. Performing a parallel incubation at 4°C can serve as an additional control, as active transport is energy-dependent and will be significantly reduced at low temperatures.
- Termination: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:


- Calculate Specific Uptake:
 - Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM). This value represents the transporter-mediated uptake.
- Calculate Percent Inhibition:
 - $$\% \text{ Inhibition} = 100 * (1 - [(Uptake \text{ with Compound} - \text{Non-specific Uptake}) / (Total \text{ Uptake} - \text{Non-specific Uptake})])$$
- Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of specific uptake.

Method 2: Fluorescence-Based Uptake Assays

These assays have become the industry standard for high-throughput screening (HTS) due to their convenience and lack of radioactivity.[\[12\]](#)[\[23\]](#) They utilize a fluorescent substrate that is

transported into the cell, leading to a measurable increase in intracellular fluorescence.[13][14]

Principle: Cells stably expressing a transporter of interest (e.g., HEK293-hSERT) are plated in microtiter plates. A fluorescent substrate, which mimics biogenic amines, is added along with a masking dye.[14][15] The masking dye quenches the fluorescence of the substrate in the extracellular medium. When the transporter internalizes the substrate, it is no longer quenched by the masking dye and fluoresces brightly inside the cell.[14] The increase in intracellular fluorescence is measured in real-time using a bottom-reading fluorescence plate reader. Inhibitors will prevent this increase in fluorescence.

[Click to download full resolution via product page](#)

Caption: Principle of a fluorescence-based neurotransmitter uptake assay.

Protocol 3: High-Throughput Fluorescence Assay for SERT Inhibition

This protocol is adapted from commercially available kits (e.g., from Molecular Devices) and is suitable for HTS.[13][14][24]

Materials:

- HEK293 cells stably expressing the human serotonin transporter (hSERT)
- Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates
- Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Test compounds and a known SERT inhibitor (e.g., Fluoxetine) for positive control.[5]
- Fluorescence microplate reader with bottom-read capability

Procedure:

- Cell Plating: Seed the HEK-hSERT cells onto the poly-D-lysine coated plates at an optimal density (e.g., 15,000-20,000 cells/well for a 384-well plate) and allow them to form a confluent monolayer overnight.[14]
- Compound Addition: Remove the culture medium. Add assay buffer containing the test compounds at various concentrations or the positive control (e.g., Fluoxetine).
- Reagent Preparation: Prepare the fluorescent substrate/masking dye solution in assay buffer according to the manufacturer's instructions.
- Initiate Assay: Add the substrate/dye solution to all wells.
- Kinetic Reading: Immediately place the plate into the fluorescence plate reader (pre-set to 37°C). Read the fluorescence intensity (e.g., Ex/Em ~485/525 nm) from the bottom of each well every 1-2 minutes for a period of 20-30 minutes.[15]
- Controls:

- Maximum Uptake (100% activity): Cells with substrate but no inhibitor (vehicle control).
- Minimum Uptake (0% activity): Cells with substrate and a saturating concentration of a known inhibitor (e.g., Fluoxetine).

Data Analysis:

- Quantify Uptake: The rate of uptake can be determined from the slope of the fluorescence signal over time. Alternatively, for endpoint analysis, the fluorescence value at a fixed time point is used.
- Calculate Percent Inhibition:
 - $$\% \text{ Inhibition} = 100 * (1 - [(\text{Signal}_{\text{Compound}} - \text{Signal}_{\text{Min}}) / (\text{Signal}_{\text{Max}} - \text{Signal}_{\text{Min}})])$$
- Determine IC50: Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
- Calculate Ki: The inhibitory constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and its Michaelis constant (Km) for the transporter.[\[15\]](#)
 - $$Ki = IC50 / (1 + ([S] / Km))$$

Troubleshooting Common Issues

Problem	Potential Cause(s)	Recommended Solution(s)
High Non-Specific Binding (>50% of total) (Radioligand Assay)	Radioligand concentration is too high. [25]	Use radioligand at a concentration at or below its Kd value.
Insufficient washing.	Increase the number or volume of washes with ice-cold buffer.	
Hydrophobic compound or radioligand. [26]	Include BSA (0.1-0.5%) in the assay buffer; pre-treat filters with polyethyleneimine (PEI).	
Low Signal Window / Low Specific Uptake	Poor synaptosome/cell viability or low transporter expression.	Prepare fresh synaptosomes; ensure proper cell culture conditions and passage number.
Sub-optimal assay conditions (time, temp, pH).	Optimize incubation time and temperature. Verify buffer pH. For synaptosomes, ensure buffer is oxygenated. [19]	
Degradation of neurotransmitter.	Add an appropriate metabolic inhibitor (e.g., pargyline for monoamines) to the assay buffer. [9]	
High Well-to-Well Variability	Inconsistent cell plating or synaptosome pipetting.	Ensure a homogenous cell/synaptosome suspension before and during pipetting. Use automated liquid handlers for HTS.
Edge effects in microplates.	Avoid using the outer wells of the plate, or fill them with buffer/media to maintain humidity.	

Conclusion

The selection of an appropriate assay for measuring neurotransmitter reuptake inhibition is critical for advancing our understanding of neurobiology and for the successful development of novel therapeutics. Radioligand uptake assays remain the gold standard for detailed pharmacological characterization, offering high physiological relevance by using native substrates.[\[11\]](#) In contrast, fluorescence-based assays provide a non-radioactive, high-throughput alternative that is indispensable for large-scale compound screening and lead optimization in a drug discovery setting.[\[12\]](#)[\[23\]](#) By understanding the principles, executing the protocols with appropriate controls, and correctly analyzing the resulting data, researchers can confidently and accurately determine the inhibitory profiles of their compounds of interest.

References

- NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay - TW - Eurofins Discovery. (n.d.). Eurofins Discovery. [\[Link\]](#)
- Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. [\[Link\]](#)
- Bio-protocol. (n.d.).
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [\[Link\]](#)
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [\[PDF\]](#). [\[Link\]](#)
- Kassinos, M., Jones, P., & Ebneth, A. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay [\[PDF\]](#). Molecular Devices. [\[Link\]](#)
- BiolVT. (n.d.). SERT Transporter Assay. [\[Link\]](#)
- BiolVT. (n.d.). NET Transporter Assay. [\[Link\]](#)
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Eurofins Discovery. [\[Link\]](#)
- Ebneth, A., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. *Journal of Neuroscience Methods*, 169(2), 247-253. [\[Link\]](#)
- Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. *STAR Protocols*, 3(3), 101569. [\[Link\]](#)
- Biocompare. (n.d.).
- Larsen, A. T., et al. (2018). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. *Journal of Visualized Experiments*, (137), 57823. [\[Link\]](#)
- Callery, P. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. *Journal of Pharmacological and Toxicological Methods*, 91, 75-81. [\[Link\]](#)
- Schou, M. P., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. *Scientific Reports*, 11(1), 12290. [\[Link\]](#)

- Parnas, M. L., et al. (2012). New method to visualize neurons with DAT in slices of rat VTA using fluorescent substrate for DAT, ASP+. *Journal of Neuroscience Methods*, 209(2), 338-344. [\[Link\]](#)
- Li, Y., et al. (2014). Striatal Synaptosomes Preparation from Mouse Brain. *Bio-protocol*, 4(13), e1167. [\[Link\]](#)
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In *Assay Guidance Manual*.
- ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. [\[Link\]](#)
- Muller, K. J., et al. (2014). Construction of Cell-based Neurotransmitter Fluorescent Engineered Reporters (CNiFERs) for Optical Detection of Neurotransmitters In Vivo. *Journal of Visualized Experiments*, (85), 51271. [\[Link\]](#)
- Wikipedia. (n.d.). Ligand binding assay. [\[Link\]](#)
- Gheyas, D. N., et al. (2020). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. *ACS Chemical Neuroscience*, 11(21), 3584-3594. [\[Link\]](#)
- Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In *Neurotransmitter Transporters* (pp. 1-22). Humana Press. [\[Link\]](#)
- Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Norepinephrine Transporter (NET). [\[Link\]](#)
- Cortes-Pena, Y. R., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. *JACS Au*, 4(2), 488-499. [\[Link\]](#)
- Gubernator, N. G., et al. (2009). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. *Proceedings of the National Academy of Sciences*, 106(15), 6435-6440. [\[Link\]](#)
- NHSJS. (2024). Enzyme Kinetics and Inhibition in Neurotransmitter Metabolism. [\[Link\]](#)
- Perez, X. A., & Andrews, A. M. (2005). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In *Electrochemical Methods for Neuroscience*. CRC Press/Taylor & Francis. [\[Link\]](#)
- Pinky, et al. (2020). Effects of fluorescent glutamate indicators on neurotransmitter diffusion and uptake. *eLife*, 9, e55669. [\[Link\]](#)
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Eurofins Discovery. [\[Link\]](#)
- Freeman, K. B., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. *Journal of Pain*, 15(7), 741-752. [\[Link\]](#)

- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
- Semantic Scholar. (n.d.). Radioligand Binding Assays. [Link]
- Tensa, S. M., & Seshadri, S. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. *Journal of Visualized Experiments*, (187), e64321. [Link]
- Proteintech. (2022, August 18). Isolating Synaptosomes: Tips and Best Practice [Video]. YouTube. [Link]
- ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? [Link]
- Wikipedia. (n.d.). Reuptake inhibitor. [Link]
- Patsnap. (2024, May 9).
- Gertz, M., et al. (2015). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. *The AAPS Journal*, 18(1), 177-190. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. bioivt.com [bioivt.com]
- 6. bioivt.com [bioivt.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments

[experiments.springernature.com]

- 11. researchgate.net [researchgate.net]
- 12. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]
- 19. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. revvity.com [revvity.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Techniques for Measuring Neurotransmitter Reuptake Inhibition]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1388810#techniques-for-measuring-neurotransmitter-reuptake-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com